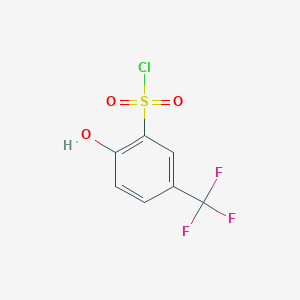

2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

Propriétés

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-15(13,14)6-3-4(7(9,10)11)1-2-5(6)12/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMPSPOAOKBAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261500-74-6 | |

| Record name | 2-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Hydroxy-5-(trifluoromethyl)benzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of chlorosulfonic acid and maintaining stringent safety protocols due to the corrosive nature of the reagents involved.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The hydroxyl group can participate in oxidation reactions to form quinones, while reduction reactions can convert the sulfonyl chloride group to sulfonamides.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Thiols: Formed by the reaction with thiols.

Applications De Recherche Scientifique

Chemistry: 2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides and sulfonate esters, which are important in medicinal chemistry.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including pharmaceuticals that target specific enzymes and receptors. Its derivatives have been studied for their potential use as anti-inflammatory and antimicrobial agents.

Industry: The compound is used in the production of agrochemicals and dyes. Its reactivity makes it a valuable building block in the synthesis of complex molecules used in various industrial applications.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares key structural analogs based on substituent type, position, and molecular properties:

Key Observations:

Hydroxyl Group Impact : The -OH group in the target compound increases polarity and hydrogen-bonding capability, enhancing solubility in polar solvents compared to -F or -CH₃ analogs .

Trifluoromethyl Position : The -CF₃ group at C5 (meta to -SO₂Cl) balances electronic effects, whereas analogs with -CF₃ at C2 or C4 exhibit stronger steric and electronic variations .

Reactivity Trends : Chloro-substituted analogs (e.g., ) show higher reactivity in nucleophilic substitutions due to stronger electron withdrawal, while methyl-substituted derivatives (e.g., ) are less reactive.

Activité Biologique

2-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride, a compound featuring both a sulfonyl chloride and a trifluoromethyl group, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antibacterial properties, and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHClFOS

- Molecular Weight : 272.62 g/mol

The presence of the trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it a significant feature in drug design.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of 2-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride on various enzymes associated with metabolic disorders and cancer.

-

α-Glucosidase and α-Amylase Inhibition :

- The compound showed significant inhibition against α-glucosidase with an IC value of approximately 6.4 µM, comparable to acarbose, a standard antidiabetic drug .

- Further studies indicated that the presence of the trifluoromethyl group enhances inhibitory activity against these enzymes, which play pivotal roles in carbohydrate metabolism .

- Protein Tyrosine Phosphatase 1B (PTP1B) :

- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) :

Antibacterial Activity

The antibacterial properties of 2-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride were evaluated against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) :

- The compound exhibited potent antibacterial activity with MIC values ranging from 0.39 to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) .

- These results suggest that the compound could serve as a potential antibacterial agent, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound was assessed through various in vitro assays:

- Cell Line Studies :

- The compound was tested against several human cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Results indicated that it had IC values lower than standard chemotherapeutics like Doxorubicin, particularly against HCT116 cells with an IC of approximately 17.8 µM .

- Mechanism of Action :

Case Studies

Several case studies have been documented to illustrate the efficacy of this compound:

- Diabetes Management :

- Anticancer Efficacy :

Q & A

Q. What are the standard synthetic routes for preparing 2-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride?

The synthesis typically involves sulfonation and chlorination steps. For example, sulfonyl chlorides are often synthesized by reacting the corresponding sulfonic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions such as temperature control (e.g., maintaining 0–5°C during reagent addition) and solvent choice (e.g., MeCN or THF) are critical to minimize side reactions . Purification may involve column chromatography or recrystallization, with yields ranging from 40% to 92% depending on the substrate and reaction optimization .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments.

- Mass spectrometry (MS) for molecular weight verification (e.g., m/z 379 [M+H]+ observed in sulfonamide derivatives) .

- HPLC for purity assessment (e.g., Rt = 1.59 min under specific conditions) .

- Elemental analysis to validate composition, especially given the presence of fluorine and sulfur .

Q. What safety precautions are necessary when handling this compound?

The compound is moisture-sensitive and reacts exothermically with nucleophiles. Key precautions include:

- Use of anhydrous conditions and inert atmospheres (N₂/Ar).

- Personal protective equipment (PPE): gloves, goggles, and lab coats.

- Proper ventilation to avoid inhalation of toxic fumes (e.g., HCl or SO₂ byproducts).

- Quenching reactions with cold aqueous acid (e.g., citric acid) before disposal .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in sulfonylation reactions?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution with amines or alcohols. However, steric hindrance from the -CF₃ group may reduce reaction rates with bulky nucleophiles. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in complex reactions .

Q. What strategies optimize regioselectivity when synthesizing sulfonamide derivatives?

- Solvent polarity : Polar aprotic solvents (e.g., DMF, MeCN) stabilize transition states and enhance reaction rates.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation by activating the sulfonyl chloride .

- Temperature control : Slow addition of reagents at low temperatures (0–5°C) minimizes side reactions, as demonstrated in scale-up syntheses .

Q. How can conflicting data on reaction yields be resolved?

Discrepancies in yields (e.g., 40% vs. 92%) may arise from differences in:

- Reaction scale : Small-scale reactions often have lower yields due to inefficient mixing or heat dissipation.

- Purification methods : Reverse-phase chromatography (e.g., MeCN/water gradients) vs. simple extraction .

- Substrate purity : Impurities in starting materials (e.g., amines or sulfonic acids) can drastically affect outcomes. Systematic optimization using Design of Experiments (DoE) is recommended .

Q. What are the applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing URAT1 inhibitors for gout treatment. For example, coupling with aminopyridines generates sulfonamides that inhibit uric acid reabsorption. Biological evaluation includes in vitro enzyme assays and pharmacokinetic studies to assess potency and metabolic stability .

Q. How does the compound’s stability vary under different storage conditions?

- Moisture sensitivity : Degrades rapidly in humid environments, forming sulfonic acids. Store under anhydrous conditions (e.g., molecular sieves).

- Thermal stability : Decomposes above 43°C; refrigerate at 2–8°C for long-term storage .

Methodological Considerations

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.

- Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., disulfones or hydrolyzed derivatives) .

- Computational Tools : Molecular docking (e.g., AutoDock) to predict binding modes of sulfonamide derivatives with target enzymes .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.